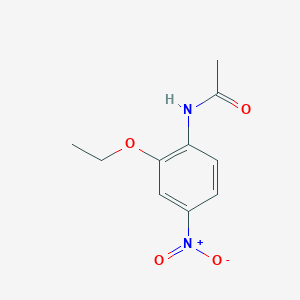

4-Acetamido-3-ethoxynitrobenzene

説明

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry

In the realm of contemporary organic synthesis, the value of a molecule is often determined by its functional group compatibility and its potential for selective transformation. 4-Acetamido-3-ethoxynitrobenzene, also known by its systematic name N-(2-Ethoxy-4-nitrophenyl)acetamide, is a prime example of a compound with such strategic utility. nih.govmanusaktteva.com The presence of an acetamido group, a nitro group, and an ethoxy group on the aromatic ring provides multiple sites for chemical modification. cymitquimica.com

The nitro group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring and can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many pharmaceuticals and other functional materials. cymitquimica.com The acetamido group, on the other hand, is a common protecting group for anilines and can also participate in various coupling reactions. The ethoxy group, an ether linkage, enhances the lipophilicity of the molecule and can influence its solubility and biological activity. cymitquimica.com

In medicinal chemistry, amide moieties, such as the acetamido group present in this compound, are frequently incorporated into drug candidates as they can form hydrogen bonds with biological targets like proteins and enzymes. cymitquimica.com While there is no evidence of this compound itself being a therapeutic agent, its structural motifs are relevant to drug design. The broader class of nitroaromatic compounds, though often associated with toxicity, are also key intermediates in the synthesis of a wide array of biologically active molecules. nih.gov

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 116496-76-5 nih.govgonichem.com |

| Molecular Formula | C10H12N2O4 manusaktteva.comchemicalbook.com |

| Molecular Weight | 224.21 g/mol manusaktteva.comchemicalbook.com |

| Synonyms | N-(2-Ethoxy-4-nitrophenyl)acetamide, 2-Ethoxy-4-nitroacetanilide nih.govgonichem.com |

| Functional Groups | Acetamido, Ethoxy, Nitro gonichem.com |

Strategic Importance as a Molecular Precursor in Complex Organic Architectures

The primary significance of this compound lies in its role as a molecular precursor for the synthesis of more complex and often biologically active molecules. A notable example of its application is in the preparation of substituted 3-cyanoquinolines, which are investigated as protein tyrosine kinase inhibitors. google.com

In a documented synthetic route, this compound serves as the starting material for a multi-step synthesis. google.com The process begins with the selective reduction of the nitro group to an aniline (B41778) derivative. This transformation is a pivotal step, as it unmasks a reactive amino group while leaving the acetamido and ethoxy groups intact. The resulting aniline is then further elaborated through a series of reactions to construct the quinoline (B57606) core. google.com

The specific sequence of reactions highlights the strategic utility of this compound:

Reduction: The nitro group of this compound is reduced to an amino group, forming 3-(4-acetamido-3-ethoxyaniline). This reaction is typically carried out using catalytic hydrogenation, for instance, with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com

Condensation and Cyclization: The newly formed aniline derivative is then reacted with other reagents, such as ethyl (ethoxymethylene)cyanoacetate, to build the substituted quinoline ring system. google.com

This synthetic strategy underscores the importance of having a well-defined starting material like this compound, where the functional groups can be manipulated in a controlled and sequential manner to achieve a complex target molecule. Its use as an intermediate is also noted in patent literature concerning the synthesis of various chemical entities. justia.com

The following table outlines the key transformation of this compound in the synthesis of a quinoline precursor:

| Starting Material | Key Reagents | Product | Application of Product |

| This compound | 10% Pd/C, H2 | 4-Acetamido-3-ethoxyaniline | Intermediate for 3-cyanoquinoline synthesis google.com |

Research Trajectories for Related Nitrobenzene (B124822) and Acetamide (B32628) Compounds

The research landscape for compounds related to this compound is broad and multifaceted, with significant efforts in both medicinal chemistry and materials science.

Nitrobenzene derivatives are fundamental building blocks in organic chemistry. Research continues to explore new and more efficient methods for the selective reduction of the nitro group, as this is a gateway to a vast array of anilines, which are themselves precursors to dyes, polymers, and pharmaceuticals. For instance, compounds like 4-methoxy-3-nitrobenzene-1-sulfonamide are utilized in chemical synthesis, indicating the broader utility of nitroaromatics with diverse functional groups. sigmaaldrich.com The electronic properties of the nitro group are also exploited in the design of materials with specific optical or electronic properties.

Acetamide-containing compounds are of perennial interest in medicinal chemistry. The acetamido group is a common feature in many approved drugs, contributing to their binding affinity and pharmacokinetic properties. Research in this area focuses on incorporating the acetamide moiety into novel molecular scaffolds to develop new therapeutic agents. For example, studies on compounds like N-(4-ethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide and 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide point towards the exploration of complex acetamides in chemical and pharmaceutical research. sigmaaldrich.comsigmaaldrich.com

Furthermore, toxicological and safety assessments of nitroaromatic compounds are an ongoing area of research. A bioassay for a related isomer, 3'-Nitro-p-acetophenetidide, was conducted to determine its carcinogenic potential. nih.gov Such studies are crucial for understanding the structure-activity and structure-toxicity relationships of this class of compounds, ensuring their safe handling and use in research and industry.

Structure

3D Structure

特性

IUPAC Name |

N-(2-ethoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10-6-8(12(14)15)4-5-9(10)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVZJDHIDYKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387001 | |

| Record name | 4-Acetamido-3-ethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116496-76-5 | |

| Record name | N-(2-Ethoxy-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116496-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-3-ethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-ethoxy-4-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 Acetamido 3 Ethoxynitrobenzene

Established Synthetic Routes and Reaction Pathways for 4-Acetamido-3-ethoxynitrobenzene

The synthesis of this compound typically proceeds through a multi-step sequence involving the strategic functionalization of a benzene (B151609) ring. A common conceptual pathway begins with a readily available starting material, such as 4-acetamidophenol (paracetamol). This pathway involves two key transformations: etherification of the phenolic hydroxyl group to an ethoxy group, and the nitration of the aromatic ring.

A plausible and established route involves the nitration of an N-acetylated aromatic ether. For instance, a related synthesis of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether is achieved by the nitration of 4-acetamido-benzene-beta-methoxyethyl ether using a mixture of nitric acid and sulfuric acid at low temperatures (0-10°C). google.com Applying this principle, 4-ethoxyacetanilide (p-ethoxyacetanilide) would be the direct precursor to this compound. The nitration is carefully controlled to favor mono-nitration and direct the nitro group to the position ortho to the acetamido group and meta to the ethoxy group.

The general reaction can be summarized as:

Step 1 (Etherification): 4-Acetamidophenol is reacted with an ethylating agent (e.g., diethyl sulfate (B86663) or ethyl bromide) in the presence of a base to form 4-ethoxyacetanilide.

Step 2 (Nitration): The resulting 4-ethoxyacetanilide is subjected to nitration, typically using a nitrating mixture (HNO₃/H₂SO₄), under controlled low-temperature conditions to yield this compound.

An alternative pathway could involve the nitration of 4-acetamidophenol first, followed by etherification. However, this route presents challenges in controlling the regioselectivity of the nitration and potential side reactions due to the presence of the acidic phenolic proton.

Table 1: Plausible Synthetic Pathway for this compound

| Step | Starting Material | Reagents | Product | Key Conditions |

| 1 | 4-Acetamidophenol | Diethyl sulfate, Sodium hydroxide | 4-Ethoxyacetanilide | Aqueous/alcoholic solution |

| 2 | 4-Ethoxyacetanilide | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | This compound | Low temperature (e.g., 0-10°C) |

The nitro group of this compound is readily reduced to form the corresponding aniline (B41778) derivative, 4-acetamido-3-ethoxyaniline. This transformation is a critical step as aromatic amines are versatile building blocks in organic synthesis. A variety of reductive methods can be employed.

Classical methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Another common approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

More modern and selective techniques have also been developed. Electrocatalytic reduction using a polyoxometalate redox mediator offers a highly selective method for converting substituted nitrobenzenes to their aniline derivatives. nih.gov This process involves the mediator accepting electrons from a cathode and then reducing the nitro compound in the solution, often achieving high conversion rates and selectivity under mild conditions. nih.gov For example, the electrocatalytic reduction of methyl-2-nitrobenzoate to its aniline derivative achieved a 92% conversion with over 99% selectivity. nih.gov Such methods are advantageous as they can often be performed at room temperature and pressure, reducing energy consumption. nih.gov

Aromatic amines and their derivatives are fundamental intermediates in the pharmaceutical industry, serving as precursors for the synthesis of active pharmaceutical ingredients (APIs). nih.govevonik.com While this compound itself is not an API, its reduced form, 4-acetamido-3-ethoxyaniline, is a valuable scaffold. The presence of the primary amine, an amide, and an ether linkage provides multiple reactive sites for building more complex molecules.

The structural motif of an N-acetylated aminophenol is found in the widely used analgesic, acetaminophen (B1664979) (paracetamol). mdpi.com The introduction of an ethoxy group and an additional amino group (derived from the nitro group) allows for the potential development of new chemical entities. These modifications can be used to alter the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to new drugs for pain, inflammation, or other conditions. arborpharmchem.com Pharmaceutical intermediates with varied functional groups, such as boronic acids and benzophenones, are crucial for creating a wide range of drugs for oncology, cardiovascular disease, and inflammation. evonik.com The aniline derivative of this compound fits into this class of versatile molecular building blocks.

Development of Novel and Efficient Synthetic Strategies

While traditional batch synthesis methods are well-established, there is a continuous drive to develop more efficient, sustainable, and safer synthetic strategies. Innovations in synthetic methodology, such as flow chemistry and novel catalytic systems, are being applied to the synthesis of nitroaromatic compounds and their derivatives. arborpharmchem.com

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing. This can lead to higher yields, improved safety by minimizing the volume of hazardous intermediates at any given time, and easier scalability compared to batch processes.

Green chemistry approaches are also gaining prominence. A regioselective green synthesis of nitroacetaminophen derivatives has been demonstrated using electrochemical oxidation in the presence of a nitrite (B80452) ion. nih.gov This method avoids the use of harsh nitrating acids and can be performed under milder conditions, reducing waste and improving the environmental profile of the synthesis. nih.gov The development of such reagentless electrochemical methods is a significant step forward in the sustainable production of nitroaromatic intermediates. nih.gov

Investigation of Reaction Kinetics and Catalysis in Synthesis

The kinetics and catalysis of the synthetic steps leading to this compound are critical for optimizing reaction efficiency and product yield. In the nitration step, the reaction rate is highly dependent on temperature and the concentration of the nitrating species (the nitronium ion, NO₂⁺), which is formed from the reaction between nitric and sulfuric acids. Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration or side reactions that can lead to the formation of tar-like byproducts. google.com

In the reductive transformation to the aniline derivative, catalysis plays a central role. In catalytic hydrogenation, the choice of catalyst and solvent can significantly influence the reaction rate and selectivity. For palladium-catalyzed reactions, the ligand attached to the metal center can be tuned to control the outcome. mdpi.com

Table 2: Comparison of Reductive Methods for Nitroarenes

| Method | Typical Catalyst/Reagent | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | High yield, clean reaction | Requires high-pressure H₂ gas, potential fire hazard |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Inexpensive reagents | Generates large amounts of metallic waste, harsh conditions |

| Electrocatalytic Reduction | Polyoxometalate mediator | High selectivity, mild conditions, controllable | Requires specialized electrochemical setup |

Stereochemical Control and Regioselectivity in Aromatic Functionalization

The synthesis of this compound does not involve the creation of chiral centers, so stereochemical control is not a factor. However, regioselectivity—the control of the position of functionalization on the aromatic ring—is of paramount importance.

The directing effects of the substituents on the precursor, 4-ethoxyacetanilide, govern the outcome of the nitration step. The acetamido group (-NHCOCH₃) and the ethoxy group (-OCH₂CH₃) are both activating, ortho-, para-directing groups.

The acetamido group directs incoming electrophiles (like the NO₂⁺ ion) to the positions ortho and para to it. Since the para position is already occupied by the ethoxy group, it strongly directs to the ortho position (position 3).

The ethoxy group is also a strong ortho-, para-director. It directs to its ortho positions (positions 3 and 5) and its para position (which is occupied by the acetamido group).

Both groups, therefore, activate position 3 for electrophilic attack. This reinforcement of directing effects leads to a high degree of regioselectivity, favoring the formation of the desired this compound isomer. Careful control of reaction conditions, such as using a well-defined nitrating agent and maintaining low temperatures, helps to ensure that the nitration occurs selectively at the intended position, minimizing the formation of other isomers. Recent advances in the nitration of phenols to achieve high selectivity for the para-isomer highlight the importance of catalyst and method development in controlling regioselectivity. acs.org Similarly, electrochemical methods have been shown to provide a high degree of regioselectivity in the synthesis of nitroacetaminophen derivatives. nih.gov

Chemical Reactivity and Transformation Studies of 4 Acetamido 3 Ethoxynitrobenzene

Mechanistic Understanding of Electrophilic and Nucleophilic Reactions

The reactivity of the benzene (B151609) ring in 4-Acetamido-3-ethoxynitrobenzene towards electrophilic aromatic substitution is a complex interplay of the directing and activating or deactivating effects of its substituents. The acetamido (-NHCOCH₃) and ethoxy (-OCH₂CH₃) groups are both activating and ortho-, para-directing. minia.edu.eglibretexts.org Conversely, the nitro (-NO₂) group is a strong deactivating group and is meta-directing. minia.edu.egucsb.edu

In this compound, the acetamido group is at position 4, the ethoxy group at position 3, and the nitro group at position 1 (assuming numbering starts from the nitro-bearing carbon for discussion). The powerful activating and directing effects of the acetamido and ethoxy groups generally dominate over the deactivating effect of the nitro group, making the ring more susceptible to electrophilic attack than nitrobenzene (B124822) itself. libretexts.org

The probable sites for electrophilic attack can be predicted by considering the cumulative influence of the substituents:

The acetamido group directs incoming electrophiles to its ortho positions (positions 3 and 5) and its para position (position 1, which is already substituted).

The ethoxy group directs to its ortho positions (positions 2 and 4) and its para position (position 6).

The nitro group directs to its meta positions (positions 3 and 5).

Considering these effects, the positions most activated for electrophilic substitution are positions 2, 5, and 6. The steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at position 2. Therefore, electrophilic attack is most likely to occur at positions 5 and 6. For instance, in the nitration of acetanilide (B955), the acetamido group directs the incoming nitro group primarily to the para position, with some ortho product formation. youtube.com The presence of the ethoxy group at position 3 would further modulate this regioselectivity.

Nucleophilic aromatic substitution, on the other hand, is generally disfavored on electron-rich aromatic rings. However, the strong electron-withdrawing nature of the nitro group can facilitate such reactions if a suitable leaving group is present on the ring. In the case of this compound, there isn't an obvious leaving group, so direct nucleophilic aromatic substitution is not a primary reaction pathway under typical conditions.

Redox Chemistry of Nitro and Acetamido Moieties

The nitro and acetamido groups are both redox-active, and their transformations are crucial in synthetic applications.

The nitro group is readily reduced to an amino group under various conditions. This transformation is a cornerstone of synthetic chemistry, often employed to introduce an amino group onto an aromatic ring. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).

The electrochemical behavior of nitroaromatic compounds has also been studied. For example, p-nitroaniline exhibits redox activity where the nitro group undergoes reduction. rsc.orgrsc.org This process is believed to contribute to pseudocapacitance in certain materials. rsc.org The reduction of the nitro group in this compound would yield 4-acetamido-3-ethoxy-1-aminobenzene, a diamino-substituted benzene derivative.

The acetamido group is generally stable to mild reducing and oxidizing conditions. However, the amide bond can be hydrolyzed under acidic or basic conditions to yield an amino group and a carboxylic acid. rsc.orgacs.orgyoutube.com This deacetylation is a common strategy in multistep syntheses where the acetamido group is used as a protecting group for an aniline (B41778). youtube.com For instance, the acid-catalyzed hydrolysis of 4-nitroacetanilide is a well-documented procedure to produce 4-nitroaniline. youtube.com A similar hydrolysis of this compound would produce 3-ethoxy-4-nitroaniline.

The following table summarizes the typical redox reactions for the functional groups found in molecules like this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Nitro (-NO₂) | Reduction | Sn/HCl, Fe/HCl, or H₂/Pd-C | Amino (-NH₂) |

| Acetamido (-NHCOCH₃) | Hydrolysis (Deacetylation) | H₂SO₄ (aq), heat or NaOH (aq), heat | Amino (-NH₂) |

Reactivity of the Ethoxy Substituent in Chemical Transformations

The ethoxy group (-OCH₂CH₃) is an ether linkage and is generally stable under many reaction conditions. Its primary influence on the reactivity of this compound is its electron-donating and ortho-, para-directing effect in electrophilic aromatic substitution, as discussed previously. libretexts.org

However, under harsh acidic conditions, the ether linkage can be cleaved. This reaction typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Cleavage of the ethoxy group in this compound would result in the formation of a hydroxyl group, yielding 4-Acetamido-3-hydroxy-nitrobenzene, and ethyl bromide or ethyl iodide as a byproduct. This transformation can be a useful functional group interconversion.

Strategic Functional Group Interconversions

The functional groups on this compound allow for a variety of strategic interconversions, which are fundamental in multi-step organic syntheses. researchgate.net

A key synthetic strategy involves using the acetamido group as a protecting group for an aniline. Aniline itself is highly reactive and susceptible to over-oxidation and polysubstitution. By converting the amino group to an acetamido group, its reactivity is moderated, and the steric bulk of the acetyl group can influence the regioselectivity of subsequent reactions. youtube.com After performing other transformations on the molecule, the acetamido group can be easily removed by hydrolysis to regenerate the amino group. youtube.com

The reduction of the nitro group to an amine is another critical interconversion. This allows for the introduction of a nucleophilic amino group, which can then be used in a variety of subsequent reactions, such as diazotization to form diazonium salts. These salts are highly versatile intermediates that can be converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I).

The table below illustrates some key functional group interconversions starting from a substituted acetanilide backbone.

| Starting Functional Group | Target Functional Group | Reaction Sequence |

| Acetamido | Amino | Acid or base-catalyzed hydrolysis rsc.orgacs.org |

| Nitro | Amino | Catalytic hydrogenation or metal/acid reduction |

| Nitro | Diazonium Salt | 1. Reduction to amino group. 2. Reaction with NaNO₂/HCl |

| Ethoxy | Hydroxyl | Ether cleavage with HBr or HI |

Exploration of Catalytic Processes Involving this compound

While specific catalytic processes involving this compound as the primary substrate are not extensively documented, the functional groups present suggest its potential utility in various catalytic reactions.

The most prominent example is the catalytic hydrogenation of the nitro group. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The selective reduction of the nitro group in the presence of other functional groups is a common and valuable transformation. For example, catalytic hydrogenation is used in the synthesis of 4-aminophenol (B1666318) from 4-nitrophenol.

Furthermore, palladium-based catalysts have been employed for the reductive carbonylation of nitrobenzene to produce N-(4-hydroxyphenyl)acetamide (paracetamol). rsc.org This suggests that catalytic systems could be developed to perform similar transformations on substituted nitrobenzenes like this compound, potentially leading to novel compounds.

The development of efficient and regioselective catalytic methods, such as the hydro-deoxygenation of azaphthalimides using a bimetallic catalyst, highlights the ongoing research into selective transformations on complex aromatic compounds. acs.org Such advancements in catalysis could open new avenues for the functionalization of this compound and related molecules.

No Public Research Data Available for this compound Derivatives

Despite a comprehensive search of scientific literature and patent databases, no specific research has been publicly documented on the design, synthesis, or structure-activity/property relationship (SAR/SPR) studies of this compound derivatives.

While the parent compound, this compound, is a known chemical entity with defined properties, it does not appear to have been the subject of dedicated research programs aimed at creating and evaluating a library of its analogues for specific biological activities or properties. The chemical is listed in supplier databases, confirming its existence and basic characteristics.

However, the detailed exploration of its derivatives, as outlined in the requested article structure, remains absent from the public domain. This includes a lack of information on:

Rational Design Principles: No published studies describe the rationale or computational methods used to design novel analogues based on the this compound scaffold.

Synthetic Strategies for Derivative Libraries: There is no available literature detailing synthetic methodologies for modifying the key functional groups of the molecule, such as the nitro group, the ethoxy moiety, the acetamido functionality, or the core aromatic ring.

Advanced SAR and SPR Profiling: Consequently, without the synthesis of such derivatives, no structure-activity or structure-property relationship data has been generated or reported.

Searches for related compounds and synthetic intermediates also failed to yield information that would allow for the construction of a scientifically accurate article on this specific family of compounds. The available research on medicinal chemistry and drug design focuses on other distinct chemical scaffolds.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline and high standard of scientific accuracy. The foundational research required to write such an article on this compound derivatives has not been published in accessible scientific literature.

Design, Synthesis, and Structure Activity/property Relationship Sar/spr Studies of 4 Acetamido 3 Ethoxynitrobenzene Derivatives

Computational and Chemoinformatic Approaches to Derivative Discovery

In the modern quest for novel molecules with tailored functionalities, computational and chemoinformatic methods have become indispensable tools for accelerating the discovery and optimization of derivatives of lead compounds such as 4-Acetamido-3-ethoxynitrobenzene. These in silico techniques allow for the prediction of molecular properties, the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR), and the rational design of new derivatives with enhanced characteristics, all before their actual synthesis. This predictive power significantly reduces the time and resources required in the drug discovery and material science pipelines.

The application of these computational strategies to this compound derivatives involves a multifaceted approach, integrating quantum mechanics, molecular modeling, and statistical analysis to build predictive models. A cornerstone of this effort is the development of Quantitative Structure-Activity Relationship (QSAR) models. dergipark.org.trnih.gov QSAR studies are mathematical models that correlate the biological activity or a specific property of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors. dergipark.org.tr

For nitrobenzene (B124822) derivatives, a class to which this compound belongs, QSAR models have been effectively used to predict toxicological profiles. dergipark.org.trcore.ac.uk These models often employ a range of descriptors calculated from the molecular structure:

Topological Descriptors: These indices, such as the Balaban J index and molecular redundancy indices, describe the atomic connectivity within the molecule. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecules. unpatti.ac.idelectrochemsci.org Key quantum chemical descriptors for nitrobenzene derivatives include the energy of the Lowest Unoccupied Molecular Orbital (εLUMO), electrophilicity index (ω), molecular compressibility (β), hyperpolarizability, and dipole moment. dergipark.org.trcore.ac.uk The εLUMO, for instance, can indicate a molecule's ability to accept electrons, a crucial factor in various chemical and biological interactions.

Hydrophobicity Descriptors: The logarithm of the octanol/water partition coefficient (logP) is a common descriptor used to quantify the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. core.ac.uk

Researchers develop QSAR models by calculating these descriptors for a training set of known this compound derivatives and then using statistical methods, like Multiple Linear Regression (MLR), to build an equation that links the descriptors to the observed activity or property. core.ac.uk The robustness and predictive power of the resulting model are then validated using internal and external validation techniques. core.ac.uk

A hypothetical QSAR study on a series of this compound derivatives might explore how modifications to the acetamido or ethoxy groups, or substitutions at other positions on the benzene (B151609) ring, affect a particular property, such as receptor binding affinity. The resulting data could be compiled into tables to guide the synthesis of the most promising candidates.

Table 1: Hypothetical Quantum Chemical Descriptors for a Series of this compound Derivatives

| Derivative | R-Group Modification | εLUMO (eV) | Electrophilicity (ω) | Predicted Activity (IC₅₀, µM) |

| 1 | None (Parent Compound) | -2.58 | 3.15 | 12.5 |

| 2 | 3-propoxy | -2.61 | 3.12 | 11.8 |

| 3 | 3-isopropoxy | -2.65 | 3.09 | 10.2 |

| 4 | 4-fluoroacetamido | -2.75 | 3.25 | 8.7 |

| 5 | 5-chloro | -2.80 | 3.30 | 7.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Beyond QSAR, molecular docking is another powerful computational tool used in the discovery of derivatives. nih.govnih.gov This method predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor or an enzyme. nih.gov For this compound derivatives, docking studies can help identify crucial intermolecular interactions—like hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that are vital for binding affinity and selectivity. nih.gov By visualizing the binding pose of the parent compound within the active site of a target, chemists can rationally design modifications to improve these interactions. For example, adding a hydrogen bond donor or acceptor at a specific position could significantly enhance binding potency.

The insights gained from these computational approaches are synergistic. The electronic and structural parameters derived from quantum chemical calculations can be used as descriptors in QSAR models. researchgate.net The binding energies calculated from molecular docking can serve as the activity endpoint in a QSAR study. Together, these chemoinformatic strategies create a robust in silico workflow that allows for the high-throughput screening of virtual libraries of this compound derivatives, prioritizing the most promising compounds for synthesis and experimental testing. nih.gov This ultimately accelerates the design-synthesize-test-analyze cycle, leading to a more efficient discovery of new derivatives with desired biological activities or material properties.

Advanced Applications in Materials Science and Industrial Chemistry

Utilization as a Precursor for Functional Organic Materials

The strategic placement of electron-withdrawing and electron-donating groups on the benzene (B151609) ring of 4-Acetamido-3-ethoxynitrobenzene makes it an attractive starting material for the synthesis of functional organic materials. The nitro group can be readily reduced to an amino group, which, along with the existing acetamido and ethoxy moieties, opens up avenues for creating complex molecular structures with tailored properties.

One of the key applications lies in the synthesis of specialized dyes. The reduction of the nitro group to form 4-amino-3-ethoxyacetanilide provides a crucial intermediate for the production of azo dyes. These dyes are known for their vibrant colors and are used in a variety of applications, including textiles and printing. The amino group of this derivative can be diazotized and then coupled with various aromatic compounds to generate a wide spectrum of colors.

Furthermore, the reactive nature of the functional groups in this compound and its derivatives allows for their potential incorporation into polymeric structures. By modifying the functional groups, this compound can be transformed into monomers suitable for polymerization, leading to the creation of high-performance polymers with specific thermal, optical, or electronic properties. While direct research on polymers derived from this compound is not extensively documented, the principles of polymer chemistry suggest its viability as a precursor for such materials.

Role in the Synthesis of Specialized Chemical Intermediates for Industrial Processes

In the realm of industrial chemistry, this compound serves as a valuable intermediate for the synthesis of more complex and specialized chemicals. Its derivatives are key components in the production of various organic compounds that find use in pharmaceuticals and other industrial sectors.

The reduction of the nitro group is a pivotal step, leading to the formation of N-(4-amino-2-ethoxyphenyl)acetamide. This resulting aromatic amine is a versatile building block. For instance, aminoacetanilide derivatives are recognized as important intermediates in the synthesis of heterocyclic compounds. wikipedia.org These heterocyclic structures form the core of many pharmaceutical drugs and agrochemicals. While specific pathways originating from this compound are proprietary to chemical manufacturers, the fundamental reactivity of its derivatives points to its role in creating such specialized molecules.

The presence of the ethoxy and acetamido groups can influence the reactivity and solubility of the molecule and its subsequent derivatives, which is a critical consideration in industrial-scale synthesis. These groups can be modified or cleaved as needed during a synthetic sequence to achieve the desired final product.

Development of Ligands and Catalysts from this compound Scaffolds

The molecular framework of this compound and its derivatives presents an intriguing scaffold for the design of novel ligands for catalysis. The presence of nitrogen and oxygen donor atoms in the acetamido and ethoxy groups, as well as the potential for introducing further coordination sites through chemical modification, makes these compounds candidates for complexation with various transition metals.

Aminophenol-based ligands, which can be conceptually derived from the core structure of this compound through hydrolysis of the acetamido group and reduction of the nitro group, have demonstrated significant utility in catalysis. These types of ligands can support a range of transition metal complexes that are active in various catalytic transformations, including oxidation reactions and carbon-carbon bond formation. derpharmachemica.com

Computational Chemistry and Theoretical Modeling of 4 Acetamido 3 Ethoxynitrobenzene and Its Reactions

Quantum Mechanical (QM) Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties of 4-acetamido-3-ethoxynitrobenzene. While direct studies on this specific molecule are limited, research on the structurally similar compound, 4-acetamido-3-nitrobenzoic acid (ANBA), offers significant insights. nih.gov Density Functional Theory (DFT) calculations, for instance, are employed to explore structural and chemical-reactive parameters. nih.gov

For a molecule like this compound, DFT would be used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles in its most stable conformation. These calculations also yield crucial information about the electronic distribution within the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the nitro group would be expected to be a strong electron-withdrawing region, while the ethoxy and acetamido groups would be electron-donating. These electronic characteristics are pivotal in predicting how the molecule will interact with other reagents.

Intermolecular interactions, which are crucial for understanding the solid-state structure and binding processes, can be investigated using Hirshfeld surface analysis. nih.gov This method allows for the quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. In the case of ANBA, these analyses have been used to validate ligand-protein binding interactions. nih.gov

Table 1: Calculated Quantum Chemical Parameters for a Related Compound (ANBA)

| Parameter | Value | Significance |

| HOMO Energy | [Data not available for this compound] | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | [Data not available for this compound] | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | [Data not available for this compound] | Indicates chemical reactivity and stability. |

| Dipole Moment | [Data not available for this compound] | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, offering insights into conformational flexibility and intermolecular interactions. By simulating the molecule in different environments, such as in a solvent or interacting with a biological target, a deeper understanding of its behavior can be achieved.

For this compound, MD simulations would reveal the preferred conformations of the flexible ethoxy and acetamido groups. The rotational barriers around the single bonds connecting these groups to the benzene (B151609) ring can be calculated, providing information on the molecule's conformational landscape. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

MD simulations are also invaluable for studying the interactions of this compound with other molecules, such as water or biological macromolecules. The stability of these interactions can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand's heavy atoms over the course of the simulation. nih.gov Lower RMSD values indicate a more stable binding pose. nih.gov

Mechanistic Elucidation of Chemical Reactions via Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. These methods can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products.

For example, the synthesis of this compound likely involves the nitration of 4-acetamidophenetole. DFT calculations could be used to model the reaction pathway of this electrophilic aromatic substitution. This would involve identifying the structure and energy of the transition state leading to the sigma complex (Wheland intermediate) and the subsequent deprotonation to form the final product. The calculations would help in understanding the regioselectivity of the nitration, explaining why the nitro group is directed to the position ortho to the ethoxy group and meta to the acetamido group.

Similarly, if this compound were to undergo further reactions, such as reduction of the nitro group, DFT could be used to investigate the reaction mechanism. The energies of various possible intermediates and transition states could be calculated to determine the most likely reaction pathway.

Predictive Modeling using Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity or property.

For this compound and its derivatives, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. This would involve synthesizing a series of related compounds with varying substituents and measuring their biological activity. A QSAR model would then be built using calculated molecular descriptors (e.g., logP, molecular weight, electronic parameters) to correlate with the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com

QSPR models could be used to predict properties such as solubility, boiling point, or toxicity. For instance, a QSPR model for predicting the toxicity of nitroaromatic compounds could be used to estimate the potential hazards associated with this compound.

Table 2: Example of Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of molecule-target interactions. |

| Steric | Molecular volume, surface area | Relates to the size and shape of the molecule and its fit in a binding site. |

| Hydrophobic | LogP | Quantifies the hydrophobicity, which influences membrane permeability and binding. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule. |

In Silico Screening and Design of New Compounds

In silico screening and design are computational techniques used to identify and optimize new drug candidates or functional molecules. These methods leverage our understanding of molecular interactions to design compounds with desired properties.

Starting with the structure of this compound, new derivatives could be designed in silico by modifying its functional groups. For example, the ethoxy group could be replaced with other alkoxy groups, or the acetamido group could be altered to explore the impact on biological activity. These virtual compounds can then be subjected to molecular docking studies to predict their binding affinity to a specific biological target. researchgate.netresearchgate.net

Virtual screening involves docking a large library of compounds into the binding site of a target protein to identify potential hits. If this compound were identified as a hit compound, its structure could serve as a starting point for a more focused virtual screen of similar molecules. The results of these in silico studies can guide the synthesis of new compounds with improved potency and selectivity. researchgate.netnih.gov

Q & A

Q. What are the validated synthesis routes for 4-Acetamido-3-ethoxynitrobenzene, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential nitration, acetylation, and ethoxylation of precursor benzene derivatives. For purity optimization:

- Use high-purity starting materials (e.g., nitrobenzene derivatives) to minimize side reactions .

- Employ column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) for purification .

- Monitor reaction progress via TLC or HPLC, referencing retention times of structurally similar acetamido-nitro compounds (e.g., 4-Acetamido-3-nitrobenzoic acid) .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- FTIR : Confirm functional groups (amide C=O at ~1650 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve ethoxy (–OCH₂CH₃) and acetamido (–NHCOCH₃) signals, comparing shifts to analogs like 4-Acetamido-3-bromobenzotrifluoride .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

- Handling : Use fume hoods with local exhaust ventilation to avoid inhalation . Wear nitrile gloves and safety goggles to prevent dermal contact .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent nitro-group degradation .

- Stability Testing : Periodically analyze via HPLC to detect decomposition products (e.g., nitroso derivatives) .

Q. How can researchers assess the solubility and partitioning behavior of this compound?

Methodological Answer:

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, measuring saturation points via UV-Vis spectroscopy .

- LogP (Octanol-Water) : Use reverse-phase HPLC with calibration against nitroaromatic standards (e.g., nitrobenzene) .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .

- HPLC-DAD : Use a C18 column (λ = 254 nm) to resolve non-volatile impurities, referencing retention times of nitro-acetamido analogs .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Methodological Answer:

- Cross-validate using complementary techniques:

- XRD : Resolve crystal structure ambiguities (e.g., ethoxy group orientation) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments .

- Compare data with structurally related compounds (e.g., 4-Acetamido-3-nitrobenzanilide) to identify systematic errors .

Q. What experimental designs are optimal for studying the catalytic reduction of this compound?

Methodological Answer:

- Kinetic Studies : Use Pd/C or Raney Ni catalysts under H₂ atmosphere, monitoring nitro-to-amine conversion via in situ FTIR .

- Mechanistic Probes : Introduce isotopic labeling (¹⁵NO₂) to track intermediate formation .

- Control Experiments : Test solvent effects (e.g., ethanol vs. THF) and catalyst poisoning .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity (e.g., nitration at para vs. meta positions) .

- Hammett Plots : Corlate substituent effects (σ values of –OCH₂CH₃ and –NHCOCH₃) with reaction rates .

Q. How should researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254–365 nm), monitoring nitro group cleavage via LC-MS .

- Microbial Degradation : Use soil microcosms with Pseudomonas spp., quantifying metabolites (e.g., 4-acetamidophenol) via GC-MS .

Q. What strategies address contradictory data in thermal stability studies of this compound?

Methodological Answer:

- TGA-DSC : Standardize heating rates (e.g., 10°C/min) to ensure reproducibility .

- Isothermal Analysis : Compare decomposition kinetics at fixed temperatures (e.g., 100°C vs. 150°C) to identify critical thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。